![molecular formula C17H13ClN2O2 B021316 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether CAS No. 104971-84-8](/img/structure/B21316.png)
4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether, also known as CIBO, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. It is a potent and selective inhibitor of a protein called bromodomain and extra-terminal domain (BET) proteins, which are involved in the regulation of gene expression.
Mechanism Of Action
4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether is a selective inhibitor of BET proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene expression. 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether binds to the bromodomain of BET proteins and prevents their interaction with acetylated histones, resulting in the inhibition of gene expression. This mechanism of action makes 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether a promising therapeutic agent for diseases that involve dysregulated gene expression.
Biochemical And Physiological Effects
4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether has been shown to have potent anti-inflammatory and anti-tumor effects in animal models. It has also been shown to modulate the immune response in autoimmune disorders. 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether has also been shown to have some off-target effects, including inhibition of other bromodomain-containing proteins, which could limit its therapeutic potential.
Advantages And Limitations For Lab Experiments
4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether has several advantages for lab experiments, including its potency and selectivity for BET proteins, its favorable pharmacokinetic profile, and its ability to inhibit gene expression. However, 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether also has some limitations, including its complex synthesis method and its off-target effects on other bromodomain-containing proteins.
Future Directions
There are several future directions for the research on 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether. One direction is to study its potential therapeutic applications in other diseases, such as neurodegenerative disorders and viral infections. Another direction is to develop more potent and selective inhibitors of BET proteins that have fewer off-target effects. Additionally, research could focus on understanding the mechanisms of resistance to 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether and developing strategies to overcome it. Overall, the research on 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether has the potential to lead to the development of novel therapeutic agents for various diseases.
Synthesis Methods
The synthesis of 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether involves several chemical reactions, including the condensation of 2-chloro-5-nitrophenol and 8-chloro-4H-imidazo[2,1-c][1,4]benzoxazine, followed by reduction and etherification. The final product is obtained by purification through column chromatography. The synthesis of 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to reduce inflammation in animal models of inflammatory diseases. 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether has also been studied for its potential role in regulating the immune response in autoimmune disorders.
properties
CAS RN |
104971-84-8 |
|---|---|
Product Name |
4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether |
Molecular Formula |
C17H13ClN2O2 |
Molecular Weight |
312.7 g/mol |
IUPAC Name |
8-chloro-2-(4-methoxyphenyl)-4H-imidazo[2,1-c][1,4]benzoxazine |
InChI |
InChI=1S/C17H13ClN2O2/c1-21-13-5-2-11(3-6-13)14-9-20-15-8-12(18)4-7-16(15)22-10-17(20)19-14/h2-9H,10H2,1H3 |
InChI Key |
LQCPCANQXBDSND-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CN3C(=N2)COC4=C3C=C(C=C4)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=N2)COC4=C3C=C(C=C4)Cl |
synonyms |
4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



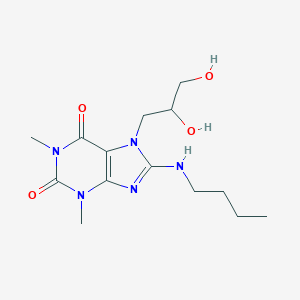
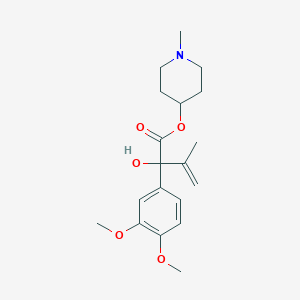
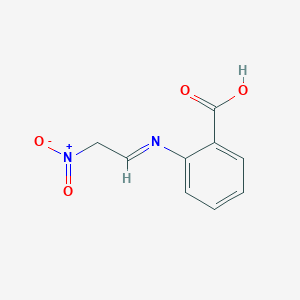
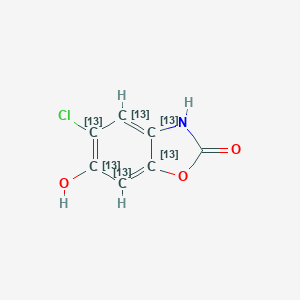
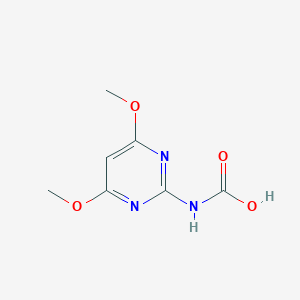
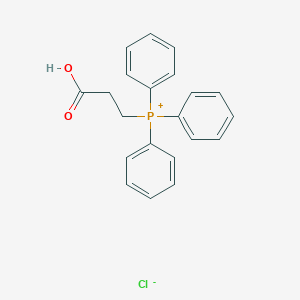
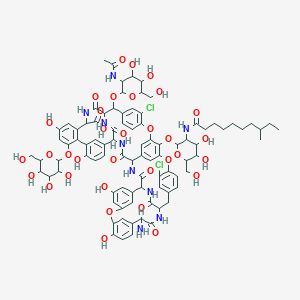
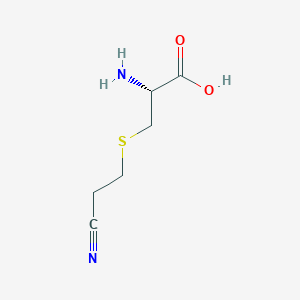
![2-[4-(Propan-2-yl)phenyl]propanenitrile](/img/structure/B21259.png)
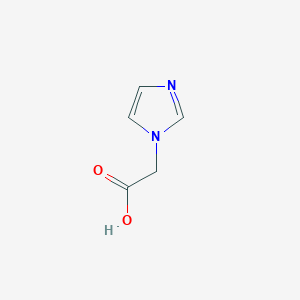
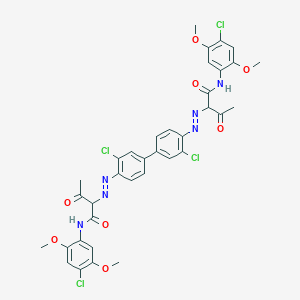
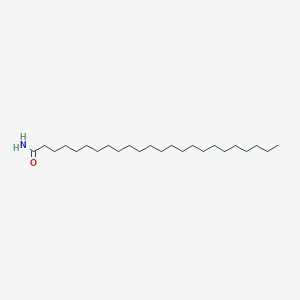
![[(E,3R,4R,5R,9S,10R)-1-[Formyl(methyl)amino]-11-[(10S,16R,20R,21S,22R,24Z)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B21269.png)
![6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B21272.png)